molecular formula C15H9NO6 B11830624 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- CAS No. 105173-18-0

4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Cat. No.: B11830624
CAS No.: 105173-18-0
M. Wt: 299.23 g/mol
InChI Key: OKXTXFWJUDLXKG-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of hydroxyl and nitro groups on the chromen-4-one scaffold imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-8-nitro-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 3-nitrobenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, typically using sulfuric acid, to form the chromen-4-one core.

    Nitration: The final step involves the nitration of the chromen-4-one core at the 8 position using a nitrating agent, such as nitric acid.

Industrial Production Methods

Industrial production of 5,7-Dihydroxy-8-nitro-2-phenyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-8-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in amino derivatives.

    Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, amino derivatives, and various substituted chromen-4-one derivatives.

Scientific Research Applications

5,7-Dihydroxy-8-nitro-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Research has shown potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Enzyme Inhibition: It has been shown to inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    Chrysin (5,7-Dihydroxy-2-phenyl-4H-chromen-4-one): Similar structure but lacks the nitro group.

    Quercetin (3,3’,4’,5,7-Pentahydroxyflavone): Contains additional hydroxyl groups and exhibits strong antioxidant properties.

    Apigenin (4’,5,7-Trihydroxyflavone): Similar flavonoid with different hydroxylation pattern.

Uniqueness

5,7-Dihydroxy-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other flavonoids.

Properties

CAS No.

105173-18-0

Molecular Formula

C15H9NO6

Molecular Weight

299.23 g/mol

IUPAC Name

5,7-dihydroxy-8-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C15H9NO6/c17-9-6-11(19)14(16(20)21)15-13(9)10(18)7-12(22-15)8-4-2-1-3-5-8/h1-7,17,19H

InChI Key

OKXTXFWJUDLXKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[N+](=O)[O-]

Origin of Product

United States

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